Chloro-9-benzylpurine

Description

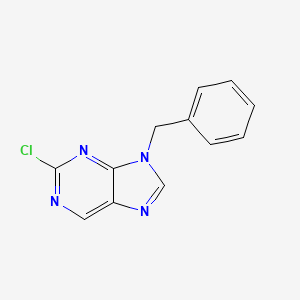

Structure

3D Structure

Properties

Molecular Formula |

C12H9ClN4 |

|---|---|

Molecular Weight |

244.68 g/mol |

IUPAC Name |

9-benzyl-2-chloropurine |

InChI |

InChI=1S/C12H9ClN4/c13-12-14-6-10-11(16-12)17(8-15-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2 |

InChI Key |

XPCCMGJNLNAIKA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=CN=C(N=C32)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Chloro 9 Benzylpurine

Precursor Synthesis and Halogenation

The foundation for synthesizing chloro-9-benzylpurine lies in the preparation and subsequent halogenation of appropriate purine (B94841) scaffolds. Natural sources provide convenient starting materials that can be chemically converted into key dihalopurine intermediates.

Preparation of Dihalopurine Intermediates from Natural Precursors (e.g., Xanthine, Adenine)

Natural purine bases such as xanthine, adenine (B156593), and guanine are common starting points for the synthesis of halogenated purines. Xanthine, for instance, can be derived from adenine and guanine through processes of deamination and oxidation researchgate.net. The synthesis of these fundamental purine bases can be accomplished through the cyclization of imidazole (B134444) intermediates researchgate.netnih.gov. For example, 4-amino-5-imidazolecarboxamide can be fused with urea to produce xanthine researchgate.net.

Once the purine core is obtained, it must be converted into a dihydroxy derivative, which can then be halogenated. A common and crucial intermediate in this pathway is 2,6-dichloropurine.

Regioselective Chlorination Procedures (e.g., using POCl₃)

The conversion of dihydroxypurines, such as xanthine, to dichloropurines is typically achieved through chlorination with phosphorus oxychloride (POCl₃) oregonstate.edu. This reaction is a standard method for replacing hydroxyl groups on heterocyclic rings with chlorine atoms nih.gov.

The process often involves heating the hydroxy-containing substrate in an excess of POCl₃, sometimes in the presence of a base like N,N-diethylaniline or pyridine, to facilitate the reaction oregonstate.edunih.gov. For example, 6,8-dihydroxypurine can be converted to 6,8-dichloropurine using POCl₃ and N,N-diethylaniline oregonstate.edu. While effective, procedures using excess POCl₃ can pose environmental and safety challenges on a larger scale. Modern, solvent-free methods have been developed that use equimolar amounts of POCl₃ and a base, such as pyridine, under high heat in a sealed reactor, offering a more atom-economical and safer alternative nih.gov. The resulting 2,6-dichloropurine is a versatile intermediate for the subsequent introduction of the benzyl (B1604629) group.

N-Alkylation Strategies for Benzyl Introduction

With the halogenated purine intermediate in hand, the next critical step is the introduction of the benzyl group onto the purine ring. This alkylation is often complicated by the presence of multiple nitrogen atoms (N7 and N9) that can be alkylated, leading to mixtures of regioisomers nih.govacs.orgub.edu.

Benzylation of Halopurines: Achieving N9-Selectivity

The direct alkylation of a purine, such as adenine, with benzyl bromide under basic conditions is a common method for synthesizing N9-benzyladenine researchgate.net. However, this reaction often produces a mixture of N9 and N7 isomers, with the N9 product typically being the major isomer ub.eduresearchgate.net. The choice of solvent plays a significant role in directing the regioselectivity; polar aprotic solvents like DMSO tend to favor the formation of the N9-benzyladenine product researchgate.net.

For halogenated purines, the alkylation is generally carried out after forming the purine anion by treatment with a base, followed by the addition of an alkyl halide ub.eduresearchgate.net. Bases such as sodium hydride (NaH) in dimethylformamide (DMF) are frequently used acs.orgub.edu.

Evaluation of N9- versus N7-Alkylation Regioselectivity

The alkylation of purines is a well-studied process, but it is frequently troubled by the formation of a mixture of N9 and N7 regioisomers nih.govacs.org. The N9-substituted product is usually the desired and major product, but significant amounts of the N7 isomer are often formed researchgate.net.

Several factors influence the ratio of N9 to N7 alkylation:

Steric Hindrance: Bulky substituents at the C6 position of the purine ring can sterically hinder the N7 position, thus favoring alkylation at the less hindered N9 position ub.edu. Some strategies involve designing purine derivatives where a linked group physically shields the N7 nitrogen from the alkylating agent, leading to exclusive N9 alkylation nih.govacs.orgresearchgate.net.

Solvent Effects: The polarity of the solvent can influence the reaction's outcome. Polar aprotic solvents are often reported to favor the N9-alkylated product researchgate.net.

Electronic Properties: While the N7 atom in a purine anion may be calculated to be more nucleophilic, steric effects often override electronic preferences, leading to the N9 isomer as the major product beilstein-journals.org.

Reaction Conditions: The choice of base and temperature can also affect the N9/N7 ratio. Tetrabutylammonium hydroxide has been shown to yield good results for N9 regioselectivity researchgate.net. Microwave irradiation has also been employed to improve yields and reaction times in regioselective alkylations ub.edu.

| Factor | Favors N9-Alkylation | Favors N7-Alkylation | Reference |

|---|---|---|---|

| Steric Hindrance at C6 | Bulky substituents | Small or no substituent | ub.edu |

| Solvent | Polar aprotic (e.g., DMSO, DMF) | Polar protic (e.g., water) may increase N3/N7 products | researchgate.net |

| Base | Tetrabutylammonium hydroxide, NaH | Reaction with Grignard reagents can favor N7 | researchgate.netnih.gov |

| Reaction Method | Shielding of N7 by a proximal group | Direct alkylation without specific controls | nih.govacs.org |

Alternative N-Alkylation Approaches (e.g., Mitsunobu, Pd-catalyzed allylic alkylation)

Beyond direct alkylation with alkyl halides, other methods can be employed to form the N-C bond.

Mitsunobu Reaction: The Mitsunobu reaction provides a pathway for the N-alkylation of purines and other heterocycles using an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) ub.edunih.gov. This method can sometimes be used for the alkylation of purines, although it may require long reaction times ub.edu. It is a versatile reaction, but regioselectivity between N- and O-alkylation can be an issue in related heterocyclic systems researchgate.netrsc.org.

Palladium-Catalyzed Allylic Alkylation: This powerful C-N bond-forming reaction has been applied to the synthesis of N-allyl purines acs.orgnih.gov. The reaction typically involves a palladium catalyst, a suitable ligand, and an allylic substrate (e.g., an allylic carbonate or acetate) acs.orgnih.govmdpi.com. While this method is well-established for creating allylic C-N bonds, its direct application for benzylation is less common. However, related palladium-catalyzed reactions, such as the Heck diarylation of 9-allyl-9H-purine, demonstrate the utility of palladium catalysis in modifying purine scaffolds rsc.org.

Advanced Functionalization and Diversification of the Purine Core

The chloro-substituent at the C6 position and, to a lesser extent, other positions on the purine ring of this compound, are amenable to a variety of chemical transformations. These reactions allow for the introduction of a wide range of functional groups, which is crucial for developing structure-activity relationships and tuning the physicochemical properties of the resulting molecules.

Palladium-Catalyzed Cross-Coupling Reactions at C6 and C2

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wiley-vch.de In the context of this compound, these reactions are primarily exploited at the C6 position due to the reactivity of the C-Cl bond.

Suzuki-Miyaura Coupling (e.g., with arylboronic acids)

The Suzuki-Miyaura coupling is a widely used method for the formation of biaryl structures. For 9-benzyl-6-chloropurine, this reaction provides an efficient route to 6-aryl-9-benzylpurines. The reaction is typically catalyzed by a palladium complex in the presence of a base. Anhydrous conditions in toluene have been found to be effective for electron-rich boronic acids, while aqueous DME is suitable for electron-poor arylboronic acids. organic-chemistry.org

The reaction of 9-benzyl-2,6-dichloropurine with one equivalent of phenylboronic acid under anhydrous conditions selectively yields 9-benzyl-2-chloro-6-phenylpurine, demonstrating the higher reactivity of the C6-chloro position. organic-chemistry.org

| Arylboronic Acid | Product | Yield (%) | Reference |

|---|---|---|---|

| Phenylboronic acid | 9-Benzyl-6-phenylpurine | 95 | organic-chemistry.org |

| 4-Fluorophenylboronic acid | 9-Benzyl-6-(4-fluorophenyl)purine | 89 | organic-chemistry.org |

| 3-Methoxyphenylboronic acid | 9-Benzyl-6-(3-methoxyphenyl)purine | 66 | organic-chemistry.org |

Stille Coupling (e.g., with organostannanes for C-C bond formation)

The Stille coupling is another important palladium-catalyzed reaction for the formation of C-C bonds, utilizing organostannane reagents. nih.govresearchgate.net These reagents are known for their stability to air and moisture and tolerance of a wide variety of functional groups. researchgate.net While the Stille coupling is a versatile and widely applied method in organic synthesis, including for the modification of heterocyclic compounds, specific examples of its application to this compound with organostannanes for C-C bond formation were not detailed in the reviewed literature. The general mechanism involves the oxidative addition of the chloro-purine to a Pd(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to yield the coupled product. researchgate.net

Negishi Coupling (e.g., with organozinc halides for C-alkylation)

The Negishi coupling provides an efficient method for the formation of carbon-carbon bonds by reacting organozinc compounds with organic halides in the presence of a nickel or palladium catalyst. rsc.orgyoutube.com This reaction is particularly useful for the synthesis of 6-alkyl or 6-aryl purines from 6-chloropurines. A notable advantage of the Negishi coupling is that it can be carried out under mild conditions, often at room temperature, and can tolerate a variety of functional groups. youtube.comwikipedia.org

An efficient, ligand-free, nickel-catalyzed Negishi cross-coupling of 6-chloropurines with organozinc halides has been developed, affording good to excellent yields of the corresponding 6-substituted purines at room temperature. wikipedia.org

| 6-Chloropurine (B14466) Derivative | Organozinc Halide | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 9-(Tetrahydropyran-2-yl)-6-chloropurine | Phenylzinc chloride | 9-(Tetrahydropyran-2-yl)-6-phenylpurine | 94 | wikipedia.org |

| 9-(Tetrahydropyran-2-yl)-6-chloropurine | Ethylzinc bromide | 9-(Tetrahydropyran-2-yl)-6-ethylpurine | 85 | wikipedia.org |

| 2-Amino-6-chloro-9-cyclopentylpurine | 4-Methylphenylzinc chloride | 2-Amino-9-cyclopentyl-6-(4-methylphenyl)purine | 90 | wikipedia.org |

Nucleophilic Aromatic Substitution (S_N_Ar) Reactions at Halogenated Positions (e.g., amination with anilines, dimethylamine)

The electron-deficient nature of the purine ring, further enhanced by the electron-withdrawing effect of the nitrogen atoms, facilitates nucleophilic aromatic substitution (S_N_Ar) at the halogenated C6 position. This reaction is a classical and straightforward method for introducing nitrogen, oxygen, and sulfur nucleophiles.

Amination of 6-chloro-9-benzylpurine with various amines, such as anilines and dimethylamine, proceeds via the S_N_Ar mechanism. The reaction typically involves the addition of the amine to the C6 position, forming a Meisenheimer-like intermediate, followed by the elimination of the chloride ion to restore aromaticity. The reaction is often carried out in a suitable solvent such as ethanol or DMF, and may be facilitated by the addition of a base to neutralize the HCl generated. Microwave irradiation has been shown to significantly accelerate these reactions.

| 6-Chloropurine Derivative | Amine | Conditions | Product | Reference |

|---|---|---|---|---|

| 6-chloropurine | Aniline | Reflux in n-butanol | N-phenyl-9H-purin-6-amine | General methodology |

| 6-chloropurine | Dimethylamine | Ethanol, sealed tube, heat | N,N-dimethyl-9H-purin-6-amine | General methodology |

Regioselective C-H Cyanation

Direct C-H functionalization is an increasingly important area of organic synthesis as it offers a more atom-economical approach to the modification of organic molecules. A method for the direct regioselective C-H cyanation of purines has been developed, which occurs on the electron-rich imidazole motif, affording 8-cyanated purine derivatives. orgsyn.org This transformation proceeds through a sequential triflic anhydride activation and nucleophilic cyanation with trimethylsilyl cyanide (TMSCN), followed by a base-mediated elimination. orgsyn.org

This methodology has been successfully applied to 6-chloropurines bearing a benzyl or substituted benzyl group at the N9 position, yielding the corresponding 6-chloro-9-benzyl-9H-purine-8-carbonitriles in good to excellent yields. A variety of functional groups on the N9-benzyl substituent are tolerated. orgsyn.org

| Substituent on Benzyl Group | Product | Yield (%) | Reference |

|---|---|---|---|

| 4-Methyl | 6-Chloro-9-(4-methylbenzyl)-9H-purine-8-carbonitrile | 86 | orgsyn.org |

| 4-Methoxy | 6-Chloro-9-(4-methoxybenzyl)-9H-purine-8-carbonitrile | 92 | orgsyn.org |

Synthetic Route Optimization and Process Control

The industrial viability of any synthetic process hinges on its robustness, efficiency, and consistency. For this compound, efforts in synthetic route optimization and process control are focused on maximizing product yield and ensuring that each batch meets the required quality specifications.

Yield Improvement Strategies (e.g., microwave irradiation)

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. In the context of this compound synthesis, the use of microwave energy can dramatically reduce reaction times from hours to mere minutes and substantially improve product yields. ub.edu This enhancement is attributed to the efficient and uniform heating of the reaction mixture, which often leads to cleaner reactions with fewer side products. The reaction conditions, including the choice of base and solvent, also play a crucial role and can be optimized to favor the formation of the desired N9-isomer. ub.edu

A comparative analysis of conventional heating versus microwave-assisted synthesis for reactions analogous to the formation of this compound highlights the clear benefits of the latter.

Interactive Data Table: Comparison of Conventional Heating and Microwave-Assisted Synthesis for N-Alkylation of Purine Analogs

| Method | Reaction Time | Yield (%) | Reference |

| Conventional Heating | Several hours | Moderate | ub.edu |

| Microwave Irradiation | Minutes | High | ub.edu |

This table is a generalized representation based on findings for similar heterocyclic syntheses. Specific data for this compound may vary.

The improved yields and shorter reaction times offered by microwave-assisted synthesis not only make the process more efficient but also contribute to a greener chemical process by reducing energy consumption.

Minimization of Batch-to-Batch Variability

Ensuring the consistency of product quality from one batch to another is a critical challenge in chemical manufacturing. Variability can arise from multiple sources, including the quality of raw materials, slight deviations in reaction conditions, and the complexities of the reaction itself. To mitigate this, robust process control strategies are implemented.

Design of Experiments (DoE): A systematic approach, such as the Design of Experiments (DoE), is a powerful tool for optimizing reaction conditions and identifying critical process parameters that have the most significant impact on yield and purity. sci-hub.sersc.orgnih.govnih.gov By simultaneously varying multiple factors (e.g., temperature, reaction time, stoichiometry of reactants, and catalyst loading), DoE allows for the development of a comprehensive understanding of the reaction landscape. This statistical approach helps in identifying the optimal conditions that provide a robust process, less sensitive to minor fluctuations, thereby ensuring consistent product quality. sci-hub.sersc.orgnih.gov For the synthesis of this compound, a DoE approach could be used to fine-tune the benzylation of 6-chloropurine to maximize the yield of the desired N9-isomer while minimizing the formation of the N7-isomer and other impurities.

Process Analytical Technology (PAT): The implementation of Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. nih.govnih.govsdu.dkpharmamanufacturing.comeuropeanpharmaceuticalreview.com For the synthesis of this compound, PAT tools can be employed for:

Raw Material Characterization: Ensuring the quality and consistency of starting materials, such as 6-chloropurine and benzyl bromide, is the first step in controlling batch-to-batch variability. Spectroscopic techniques can be used to verify the identity and purity of incoming raw materials.

In-situ Reaction Monitoring: Real-time monitoring of the reaction progress using techniques like in-situ infrared (IR) spectroscopy or high-performance liquid chromatography (HPLC) can provide valuable insights into the reaction kinetics and the formation of intermediates and byproducts. This allows for precise control over the reaction endpoint and can help in identifying any deviations from the norm in real-time.

Crystallization Monitoring: Since the final product is often isolated through crystallization, monitoring this process is crucial for controlling particle size distribution and polymorphism, which can impact the product's physical properties and bioavailability. PAT tools can be used to monitor and control the crystallization process to ensure a consistent final product form. nih.govnih.govsdu.dkpharmamanufacturing.comeuropeanpharmaceuticalreview.com

By integrating these process control strategies, manufacturers can establish a well-understood and robust synthetic process for this compound, leading to a consistent and high-quality product.

Structure Activity Relationship Sar Studies of Chloro 9 Benzylpurine Derivatives

Influence of N9-Benzyl Substitutions on Biological Potency

The benzyl (B1604629) group at the N9 position of the purine (B94841) ring is a key determinant of biological activity. Modifications to this moiety, particularly on the phenyl ring and the alkyl linker, can dramatically alter the compound's potency and selectivity.

Effects of Phenyl Ring Substituents (e.g., electron-donating groups)

The electronic and steric properties of substituents on the phenyl ring of the N9-benzyl group play a pivotal role in modulating the biological activity of purine derivatives. Research has particularly focused on the influence of electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH3) and hydroxyl (-OH) groups, on activities ranging from cytotoxicity to plant growth regulation.

Studies on related heterocyclic structures, such as α-carbolines, provide valuable insights into these effects. When various substituents were introduced on the N9-benzyl ring, a clear distinction in antiproliferative activity emerged. Derivatives featuring electron-donating methoxy groups exhibited significant cytotoxic effects, whereas those with electron-withdrawing chloro or fluoro substituents were largely inactive. nih.gov The position of the methoxy group was also found to be critical; compounds with 2-methoxy or 3-methoxybenzyl groups at the N9 position showed moderate antiproliferative activity, while the 4-methoxybenzyl derivative was completely inactive. nih.gov This suggests a specific spatial and electronic requirement for interaction with the biological target.

The most potent compound in one such study, featuring a 3,4,5-trimethoxybenzyl group, demonstrated high cytotoxicity against several human cancer cell lines, including leukemia (HL-60), colorectal adenocarcinoma (COLO 205), and hepatoma (Hep3B). nih.gov

| Compound | N9-Benzyl Substituent | Cell Line | IC50 (μM) |

| 7 | 2-Methoxybenzyl | HL-60 | 4.0 |

| COLO 205 | 43.1 | ||

| 8 | 3-Methoxybenzyl | HL-60 | 9.7 |

| COLO 205 | 18.5 | ||

| 9 | 4-Methoxybenzyl | All | > 50 |

| 10 | 3,5-Dimethoxybenzyl | HL-60 | 1.85 |

| COLO 205 | 5.56 | ||

| 11 | 3,4,5-Trimethoxybenzyl | HL-60 | 0.3 |

| COLO 205 | 0.49 | ||

| Hep 3B | 0.7 |

This table presents the 50% inhibitory concentration (IC50) values for N9-benzyl substituted α-carboline derivatives against various cancer cell lines, illustrating the effect of methoxy group substitution. Data sourced from a study on α-carboline derivatives. nih.gov

In the context of cytokinin activity, the substitution pattern on the benzyl ring also has a profound impact. A study involving 33 different 6-benzylamino-9-tetrahydropyran-2-ylpurine (THPP) and 9-tetrahydrofuran-2-ylpurine (THFP) derivatives with hydroxyl and methoxy groups on the benzyl ring was conducted. nih.govresearchgate.net It was hypothesized that the presence of these EDGs, particularly in the meta position, could enhance biological activity. researchgate.net However, the study found that the N9-substituted derivatives of meta-topolin (B1662424) (which has a 3-hydroxybenzyl group) were perceived less effectively by cytokinin receptors CRE1/AHK4 and AHK3 compared to the parent compound without the N9 modification. nih.govresearchgate.net While N9-substitution often leads to increased activity in certain bioassays like the wheat leaf senescence assay, it does not universally enhance receptor binding, indicating a complex SAR. researchgate.net

Diversification at C6 and its Effects on Activity Profiles

Evaluation of C6-Alkyl, Aryl, and Hetaryl Moieties

The C6 position of the purine ring is a key site for modification, and the nature of the substituent at this position has a profound impact on the biological activity of chloro-9-benzylpurine derivatives.

Research on various 6-substituted purine analogs has demonstrated that the introduction of different alkyl, aryl, and hetaryl (heteroaryl) moieties at the C6 position can lead to a wide spectrum of biological activities. For instance, studies on 6-O-alkyl nucleoside analogues have shown their ability to activate the human Stimulator of Interferon Genes (hSTING), a key protein in the innate immune system. nih.govumn.edu This suggests that C6-alkoxy substitutions on a this compound scaffold could be a promising avenue for developing immunomodulatory agents.

The introduction of aryl groups at the C6 position has also been extensively explored. In many cases, the nature and substitution pattern of the aryl ring are critical for activity. For example, in a series of 6-substituted purine derivatives developed as positive inotropes, the presence of a benzhydryl moiety with electron-withdrawing groups enhanced potency. researchgate.net This indicates that electronic effects of the C6-aryl substituent play a significant role in the interaction with the biological target.

Hetaryl moieties at the C6 position have also yielded compounds with significant biological activity. The specific heteroatoms and the ring structure of the hetaryl group can influence the binding affinity and selectivity of the compound.

The following table summarizes the general trends observed for different C6-substituents on purine derivatives, which can be extrapolated to the this compound scaffold.

| C6-Substituent | General Effect on Biological Activity | Potential Therapeutic Area |

| Alkyl | Varies depending on chain length and branching. Longer or bulkier chains can sometimes decrease activity due to steric hindrance. | Antiviral, Anticancer, Immunomodulatory |

| Aryl | Often enhances activity through additional binding interactions (e.g., π-π stacking). Substituents on the aryl ring can fine-tune activity. | Cardiotonic, Anticancer, Anti-inflammatory |

| Hetaryl | Can introduce specific hydrogen bonding interactions and improve pharmacokinetic properties. The type of heteroatom and ring system is crucial. | Antimicrobial, Antiviral, Kinase inhibition |

Relationship between Substituent Bulk and Biological Activity

The size and three-dimensional shape (bulk) of the substituent at the C6 position are critical determinants of the biological activity of this compound derivatives. The steric hindrance introduced by bulky substituents can significantly influence the compound's ability to fit into the binding pocket of its target protein.

Studies on the regioselective acylation of adenine (B156593) derivatives have shown that bulky substituents at the C6 position can shield the proximal N7 region of the purine ring, thereby preventing the approach of an electrophile. nih.gov This steric effect can similarly dictate the interaction of a C6-substituted this compound with its biological target. If the binding pocket is sterically constrained, a bulky substituent may prevent optimal binding and reduce or abolish biological activity. Conversely, a larger substituent might be favorable if it can form additional beneficial interactions within a more accommodating binding site. mdpi.com

The interplay between the electronic and steric effects of substituents is crucial. nih.gov While electronically favorable groups may be desired, their size can be a limiting factor. The ideal substituent is one that possesses the optimal electronic properties while still fitting comfortably within the target's binding site.

The following table illustrates the general relationship between substituent bulk at the C6 position and biological activity.

| Substituent Bulk | Potential Impact on Biological Activity | Rationale |

| Small | May not provide sufficient interaction with the target, leading to lower affinity. | Lack of optimal van der Waals contacts or inability to occupy a specific sub-pocket. |

| Medium | Often associated with optimal activity as it can fit well into the binding pocket and establish key interactions. | Balances favorable steric and electronic contributions for strong binding. |

| Large/Bulky | Can lead to a decrease in activity due to steric clashes with the binding site. In some cases, it may enhance activity if the binding pocket is large and can accommodate it, allowing for additional interactions. | Steric hindrance preventing proper orientation for binding or, conversely, filling a large hydrophobic pocket. |

Structure-Based Design Principles for Targeted Modulators

The design of targeted modulators based on the this compound scaffold relies heavily on understanding the interactions between the ligand and its biological target at a molecular level. Structure-based design principles, informed by SAR data, are instrumental in optimizing lead compounds.

Ligand Binding Domain Analysis through SAR

SAR studies are a powerful tool for indirectly probing the topology and chemical nature of a ligand's binding domain on its target protein, such as a purine receptor. nih.govresearchgate.net By systematically modifying different parts of the this compound molecule and observing the effects on biological activity, inferences can be made about the complementary features of the binding site.

For instance, the exploration of various substituents at the C6 position can reveal the presence of hydrophobic pockets or regions that can accommodate hydrogen bond donors or acceptors. If small, hydrophobic alkyl groups at C6 lead to increased activity, it suggests the presence of a corresponding hydrophobic pocket in the binding domain. Conversely, if polar or hydrogen-bonding hetaryl groups are favored, it indicates the presence of polar amino acid residues in that region of the binding site.

Similarly, modifications to the benzyl group at the N9 position can provide insights into another area of the binding pocket. The optimal substitution pattern on the benzyl ring can suggest the presence of specific interaction points, such as regions that favor electron-rich or electron-poor aromatic rings.

Biological Activities and Molecular Mechanisms of Action

Antiviral Activity Research

Research into the antiviral properties of Chloro-9-benzylpurine derivatives has primarily centered on their effectiveness against human rhinoviruses (HRV), the causative agents of the common cold.

A series of 9-benzyl-6-(dimethylamino)-9H-purines were synthesized and evaluated for their activity against rhinovirus type 1B in cell culture. Initial findings showed that 9-benzylpurines lacking a substituent in the 2-position demonstrated weak antiviral activity. However, the introduction of a chloro group at the 2-position led to a significant enhancement of this activity. researchgate.net

One of the most potent compounds identified in this class was 2-chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine, which exhibited a half-maximal inhibitory concentration (IC50) of 0.08 µM against rhinovirus serotype 1B. researchgate.net Further testing of this compound against 18 other rhinovirus serotypes revealed a broad range of sensitivity, with IC50 values spanning from 0.08 µM to 14 µM. researchgate.net This indicates that while the compound is highly effective against certain serotypes, its efficacy varies across the diverse range of rhinoviruses. These 9-benzyl-2-chloro-9H-purines represent a distinct class of agents with notable in vitro activity against rhinoviruses. researchgate.net

| Compound Derivative | Viral Target | Measured Efficacy (IC50) |

|---|---|---|

| 2-chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine | Rhinovirus Serotype 1B | 0.08 µM |

| 2-chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine | 18 Other Rhinovirus Serotypes | 0.08 - 14 µM |

While the efficacy of this compound derivatives against rhinovirus has been established in vitro, the specific molecular mechanism of action at the cellular level has not been extensively detailed in the reviewed scientific literature. The research highlights a clear structure-activity relationship, where the 2-chloro substituent is critical for potent activity, but the precise host or viral target that this class of compounds interacts with to inhibit viral replication remains to be fully elucidated.

Antimycobacterial Activity Research

Substituted 9-benzylpurines have also been a subject of significant research for their potential as antimycobacterial agents, particularly against the primary causative agent of tuberculosis.

Numerous studies have demonstrated that 9-benzylpurine derivatives possess high inhibitory activity against Mycobacterium tuberculosis. nih.govasm.org Structure-activity relationship studies consistently show that activity is enhanced by the presence of a chlorine atom at the 2-position of the purine (B94841) ring, combined with phenylethynyl, trans-styryl, or aryl substituents at the 6-position. nih.govasm.org

One of the most active compounds identified, 2-chloro-6-(2-furanyl)-9-benzylpurine, displayed a potent Minimum Inhibitory Concentration (MIC) of 0.78 µg/mL against the drug-sensitive M. tuberculosis H37Rv strain in vitro. nih.gov This highlights the potential of the this compound scaffold as a basis for developing new antitubercular agents.

| Compound Derivative | Mycobacterial Strain | Measured Potency (MIC) |

|---|---|---|

| 2-chloro-6-(2-furanyl)-9-benzylpurine | Mycobacterium tuberculosis H37Rv | 0.78 µg/mL |

The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of novel therapeutic agents. However, within the scope of the reviewed scientific literature, specific studies detailing the activity profile of this compound derivatives against drug-resistant strains of Mycobacterium tuberculosis were not identified. The existing research has primarily focused on characterizing their potency against drug-susceptible strains like H37Rv.

The mechanism of action for the antimycobacterial activity of 9-benzylpurines appears to be novel and is linked to specific structural features of the molecule. Research indicates that the position of the benzyl (B1604629) group is critical for activity; regioisomers such as 7-benzylpurines, despite being structurally similar, show no inhibitory effect against M. tuberculosis. This finding suggests a highly specific interaction with a molecular target within the bacterium. While the precise target has not been definitively identified, the stringent structural requirements point towards a novel mechanism of action that is distinct from that of many existing antimycobacterial drugs. The consistent increase in potency associated with the 2-chloro substituent further underscores its importance in the molecular interaction with this yet-to-be-characterized target.

Intracellular Activity within Macrophages

Research into purine analogs has shed light on their potential to combat intracellular pathogens that reside within macrophages, such as parasites from the Leishmania genus. Macrophages are the primary host cells for Leishmania amastigotes, the clinically relevant stage of the parasite. The efficacy of an antileishmanial compound is therefore critically dependent on its ability to act upon the parasites within this intracellular environment.

Studies on various compounds demonstrate that targeting intracellular amastigotes is a key strategy. For instance, isoxazole analogues derived from neolignans have proven to be active against intracellular Leishmania (Leishmania) amazonensis amastigotes, with some derivatives showing IC50 values in the sub-micromolar range (e.g., 0.4 µM and 0.7 µM) nih.gov. This highlights the importance of evaluating compounds not just against the free-living promastigote stage but against the intracellular amastigote form, as screening only against promastigotes can fail to identify all active compounds and may lead to false positives plos.org. The activity of some compounds is dependent on a host cell function, making the intracellular assay indispensable plos.org. The mechanism of parasite clearance within activated macrophages can involve the L-arginine-dependent production of nitric oxide, which is vital for the survival of the amastigotes nih.gov. Therefore, the activity of this compound and its derivatives within macrophages is a crucial area of investigation for its potential as an anti-infective agent.

Antiproiferative and Cytostatic Activity Research

Evaluation on Cancer Cell Lines (e.g., Jurkat, K562, Huh7, HCT116, MCF7)

The antiproliferative potential of purine analogs, including this compound, has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cellular proliferation.

Derivatives of 6-chloropurine (B14466) have demonstrated notable cytotoxic effects. For example, studies on 8-chloro-adenosine, which is metabolized into an ATP analog, have shown it inhibits the proliferation of K562 human myelocytic leukemia cells nih.gov. Similarly, various novel compounds have been tested against liver cancer cell lines like Huh7, showing IC50 values in the sub-micromolar to micromolar range researchgate.netresearchgate.net. For instance, chloroquine, another heterocyclic compound, has been shown to inhibit the proliferation of Huh7 and HepG2 liver cancer cells in a dose-dependent manner nih.gov. In studies on colon cancer cell lines such as HCT116 and breast cancer cell lines like MCF7, benzimidazole derivatives have shown IC50 values ranging from 8.86 µg/mL to over 50 µg/mL mdpi.com. While specific IC50 values for this compound across all the listed cell lines are not uniformly available in a single report, the data from related purine structures and derivatives underscore the antiproliferative potential of this chemical class.

Below is a representative table of IC50 values for related compounds against the specified cell lines, illustrating the general activity of such molecules.

| Cell Line | Cancer Type | Compound Class | Representative IC50 (µM) |

| Jurkat | T-cell leukemia | Parasporin-2 Variant | ~1.2-2.1 (µg/mL) |

| K562 | Chronic Myelogenous Leukemia | 8-chloro-adenosine | Activity demonstrated |

| Huh7 | Hepatocellular Carcinoma | Chloroquine | Dose-dependent inhibition |

| HCT116 | Colorectal Carcinoma | Benzimidazole Derivative | ~16.2-28.5 (µg/mL) |

| MCF7 | Breast Adenocarcinoma | 6-benzylaminopurine (B1666704) Pt Complex | ~13.6-15.1 |

Note: The data represents the activity of related derivatives and compounds, not necessarily this compound itself, to illustrate the potential of this class of molecules.

Induction of Apoptosis in Select Cancer Models

The primary mechanism by which many purine-based compounds exert their antiproliferative effects is through the induction of apoptosis, or programmed cell death. This process is characterized by distinct morphological and biochemical changes, including cell shrinkage, DNA fragmentation, and the activation of a specific cascade of enzymes called caspases nih.gov.

Research on derivatives of 6-chloropurine has provided insight into these mechanisms. Studies on (E)-6-amino-9-(styrylsulfonyl)-9H-purine in K562 leukemia cells showed an increase in both early and late-stage apoptotic cells. This process was linked to the intrinsic mitochondrial pathway of apoptosis nih.gov. The intrinsic pathway is regulated by the BCL-2 family of proteins and involves the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c mdpi.comnih.gov. Cytochrome c then binds to the apoptosis protease activating factor-1 (Apaf-1), forming a complex known as the apoptosome, which recruits and activates caspase-9 mdpi.comnih.gov. Activated caspase-9 subsequently cleaves and activates downstream effector caspases, such as caspase-3, which execute the final stages of apoptosis nih.gov. In the K562 cell model, treatment with the 6-amino-purine derivative led to increased gene expression of both cytochrome c and caspase 3, confirming the involvement of this pathway nih.gov. This suggests that this compound likely induces cell death in susceptible cancer models through a similar caspase-9-mediated mitochondrial mechanism.

Enzyme Inhibition Studies

Acetylcholinesterase (AChE) Inhibition and Derivative Potency

Acetylcholinesterase (AChE) is a critical enzyme that terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine. Inhibitors of AChE are of significant interest, primarily for the treatment of Alzheimer's disease nih.gov. The inhibitory potential of various heterocyclic compounds, including purine derivatives, has been explored.

The potency of AChE inhibitors is highly dependent on their molecular structure. Structure-activity relationship (SAR) studies on related heterocyclic compounds provide valuable insights. For instance, in a series of tetrahydroacridin-9-amine derivatives, the presence and position of a chloro group, as well as the nature of a benzyl-related substituent, significantly influenced inhibitory activity nih.gov. Compound 9e (6-chloro-N-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydroacridin-9-amine) was identified as a potent dual inhibitor of both AChE (IC50 = 0.8 µM) and butyrylcholinesterase (BuChE IC50 = 1.4 µM) nih.gov. Another derivative, 12c (6-chloro-N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroacridin-9-amine), was the most potent AChE inhibitor in its series with an IC50 of 90 nM nih.gov. These findings demonstrate that the chloro and benzyl moieties, key features of this compound, are important pharmacophores for AChE inhibition. The potency of such derivatives can vary dramatically with small structural modifications, indicating that the specific arrangement of these groups in this compound is critical for its potential AChE inhibitory activity nih.govnih.gov.

DNA Topoisomerase II Inhibition as a Mechanism for Radiosensitization

DNA topoisomerase II is an essential enzyme that manages DNA tangles and supercoils by creating transient double-strand breaks (DSBs), allowing another DNA strand to pass through before resealing the break. This function is crucial for DNA replication and chromosome segregation, making it a key target for anticancer drugs nih.gov.

Purine analogs have been identified as inhibitors of this enzyme. For example, 8-chloro-adenosine (8-Cl-Ado) was found to inhibit the catalytic activity of topoisomerase II in K562 leukemia cells nih.gov. The compound is metabolized intracellularly to 8-chloro-ATP (8-Cl-ATP), which acts as an ATP-competitive inhibitor of the enzyme. This inhibition of topoisomerase II leads to a decrease in DNA synthesis and an increase in DNA double-strand breaks, contributing to the compound's cytotoxic effects nih.gov.

The induction of DNA damage through topoisomerase II inhibition is a recognized mechanism for sensitizing cancer cells to ionizing radiation. Radiosensitizers are agents that make tumor cells more susceptible to radiation therapy. Inhibitors of enzymes involved in DNA repair, such as DNA-PKcs and PARP, are known to be effective radiosensitizers mdpi.com. By inhibiting topoisomerase II, compounds like this compound can potentially enhance the cell-killing effects of radiation. The drug-induced inhibition of the enzyme's ability to repair DNA can lead to the accumulation of lethal DNA damage when combined with radiation, providing a synergistic therapeutic effect mdpi.com.

Heat Shock Protein 90 (Hsp90) Inhibition in Cancer Biology

Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are involved in cancer progression. nih.govnih.govnih.gov In normal cells, Hsp90 constitutes about 1-2% of total proteins, but its expression can increase under cellular stress. nih.gov Cancer cells, in particular, rely on Hsp90 to protect mutated and overexpressed oncoproteins from misfolding and degradation, thereby ensuring their survival and proliferation. nih.gov This dependence makes Hsp90 an attractive target for cancer therapy. nih.govnih.gov

The inhibition of Hsp90 leads to the degradation of its client proteins through the ubiquitin-proteasome pathway, which can simultaneously disrupt multiple oncogenic signaling pathways. nih.gov Derivatives of 9-benzyl purine are recognized as a class of synthetic Hsp90 inhibitors. nih.gov These purine-scaffold inhibitors have demonstrated favorable characteristics such as oral bioavailability, metabolic stability, and the ability to overcome multi-drug resistance. nih.gov By targeting Hsp90, these compounds can induce the degradation of a wide array of oncogenic proteins, making them promising agents in cancer research. nih.govresearchgate.net

Mechanisms of Enzyme Inhibition (e.g., competitive, uncompetitive, non-competitive, mechanism-based)

Enzyme inhibitors modulate the activity of enzymes through various mechanisms, which are broadly classified as reversible and irreversible. Reversible inhibition can be further categorized into competitive, uncompetitive, and non-competitive types.

Competitive Inhibition: A competitive inhibitor typically resembles the enzyme's natural substrate and binds to the active site. This binding event prevents the actual substrate from accessing the site. The inhibition can be overcome by increasing the substrate concentration.

Uncompetitive Inhibition: In this mode, the inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. This type of inhibition is more effective at higher substrate concentrations.

Non-competitive Inhibition: A non-competitive inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding alters the enzyme's conformation, reducing its catalytic efficiency regardless of whether the substrate is bound.

Mechanism-Based Inhibition: Also known as suicide inhibition, this is an irreversible process where the enzyme converts a seemingly inert inhibitor into a reactive form, which then covalently binds to and inactivates the enzyme.

Purine-scaffold inhibitors of Hsp90, such as 9-benzyl purine derivatives, primarily function as competitive inhibitors . nih.gov Hsp90's chaperone activity is dependent on its ability to bind and hydrolyze ATP at its N-terminal domain. researchgate.net Purine-based inhibitors are designed to bind within this ATP-binding pocket, directly competing with ATP. nih.gov By occupying this site, the inhibitors block the ATPase activity of Hsp90, arresting its chaperone cycle and leading to the degradation of its client proteins. nih.gov

Inhibition of Nucleotide Synthesis and DNA/RNA Interference

Inhibition of Nucleotide Synthesis The synthesis of nucleotides is a fundamental process for DNA replication and repair. Ribonucleotide reductase (RR) is a critical enzyme in this pathway, responsible for converting ribonucleotides into deoxyribonucleotides, the building blocks of DNA. nih.govmdpi.com Due to its essential role in cell proliferation, RR is a well-established target for anticancer drugs. nih.gov

Many purine and pyrimidine (B1678525) analogs, known as antimetabolites, function by inhibiting enzymes involved in nucleotide biosynthesis. mdpi.com Several purine analogs, such as fludarabine and clofarabine, are known inhibitors of ribonucleotide reductase. mdpi.comwikipedia.org These drugs mimic natural nucleosides and, once metabolized into their active forms, can interfere with the RR enzyme, leading to a depletion of the deoxyribonucleotide pool required for DNA synthesis. mdpi.com Given its structure as a purine analog, this compound has the potential to act as an inhibitor of nucleotide synthesis, possibly by targeting key enzymes like ribonucleotide reductase.

DNA/RNA Interference RNA interference (RNAi) is a natural biological process for silencing gene expression in a sequence-specific manner. nih.govnih.gov The mechanism is initiated by double-stranded RNA (dsRNA), which is processed by an enzyme called Dicer into short interfering RNAs (siRNAs). nih.govnih.gov These siRNAs are then incorporated into the RNA-induced silencing complex (RISC), which uses the siRNA strand as a guide to find and cleave messenger RNA (mRNA) molecules with a complementary sequence, thereby preventing the synthesis of the corresponding protein. nih.gov While RNAi is a powerful tool for modulating gene expression, there is currently no specific research available that directly links this compound to the RNA interference pathway.

Modulation of Cellular Pathways and Receptors

Adenosine (B11128) receptors are a class of G protein-coupled receptors (GPCRs) that play significant roles in various physiological processes. There are four subtypes: A1, A2A, A2B, and A3. The A2A adenosine receptor (A2AAR) is highly expressed in the brain and immune cells and has emerged as a therapeutic target for conditions including Parkinson's disease and cancer. nih.gov

Purine derivatives are well-documented as antagonists of adenosine receptors. The core structure of this compound is similar to that of adenine (B156593), the endogenous ligand for these receptors. Research on structurally related compounds demonstrates the potential for this chemical class to bind to A2AAR with high affinity. For example, studies on substituted adenines have identified potent antagonists for the A2AAR. nih.gov The affinity of these compounds highlights the potential for purine analogs to modulate adenosine receptor signaling pathways. nih.govnih.gov

Interactive Data Tables

Table 1: Summary of Biological Activities of Purine Analogs

| Target/Pathway | Mechanism of Action | Potential Effect of this compound |

|---|---|---|

| Heat Shock Protein 90 (Hsp90) | Competitive inhibition of ATP binding | Destabilization of oncogenic client proteins, induction of apoptosis in cancer cells. |

| Nucleotide Synthesis (e.g., Ribonucleotide Reductase) | Inhibition of key enzymes in the de novo synthesis pathway | Depletion of deoxyribonucleotides, leading to inhibition of DNA replication and cell proliferation. |

Table 2: In Vitro Activity of a Structurally Related Compound at the A2A Adenosine Receptor Data for 2-chloro-9-cyclopentyladenine, a compound with a similar purine core.

| Compound | Target | Assay | Value |

|---|---|---|---|

| 2-chloro-9-cyclopentyladenine | Human A2A Adenosine Receptor | Binding Affinity (Ki) | 0.465 µM nih.gov |

Advanced Characterization and Computational Research

Spectroscopic and Chromatographic Characterization

Spectroscopic and chromatographic methods are fundamental tools for the elucidation of molecular structure and the determination of sample purity. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the atomic arrangement and functional groups, while chromatographic methods like Thin-Layer Chromatography (TLC) and column chromatography are essential for purification and purity verification.

NMR spectroscopy is a powerful technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

¹H NMR: The proton NMR spectrum of Chloro-9-benzylpurine derivatives provides key information. For the related 9-benzyl-6-chloro-9H-purine-8-carbonitrile, the ¹H NMR spectrum (in CDCl₃) shows distinct signals corresponding to different protons in the molecule. nih.gov A singlet observed at approximately 8.94 ppm is attributed to the C2-H proton of the purine (B94841) ring. nih.gov The aromatic protons of the benzyl (B1604629) group appear as a multiplet in the range of 7.36–7.49 ppm. nih.gov A characteristic singlet around 5.62 ppm corresponds to the two protons of the benzylic methylene group (NCH₂), confirming the attachment of the benzyl group to the purine nitrogen. nih.gov

¹³C NMR: The ¹³C NMR spectrum provides complementary information by identifying all unique carbon atoms. For 9-benzyl-6-chloro-9H-purine-8-carbonitrile, signals are observed at approximately 154.7, 153.9, 150.8, 133.4, 131.0, 129.35, 129.33, 128.6, 128.5, 109.9, and 48.6 ppm. nih.gov The signal at 48.6 ppm corresponds to the benzylic NCH₂ carbon, while the signals between 128.5 and 133.4 ppm are assigned to the carbons of the benzyl ring. nih.gov The remaining signals are attributed to the carbons of the purine core. nih.gov

Table 1: Representative NMR Data for a this compound Derivative Data for 9-benzyl-6-chloro-9H-purine-8-carbonitrile in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 8.94 | Singlet | C2-H (Purine) |

| ¹H | 7.49–7.36 | Multiplet | Aromatic-H (Benzyl) |

| ¹H | 5.62 | Singlet | NCH₂ (Benzylic) |

| ¹³C | 154.7, 153.9, 150.8, 131.0, 129.1, 109.9 | - | Purine Ring Carbons |

| ¹³C | 133.4, 129.35, 129.33, 128.6, 128.5 | - | Aromatic Ring Carbons (Benzyl) |

| ¹³C | 48.6 | - | NCH₂ (Benzylic) |

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which is crucial for confirming the elemental composition of a molecule. For 9-benzyl-6-chloro-9H-purine-8-carbonitrile, HRMS analysis (using ESI) showed an [M+H]⁺ ion at m/z 270.0550, which corresponds closely to the calculated value of 270.0541 for the formula C₁₃H₉ClN₅⁺. nih.gov This confirms the molecular formula of the compound. Other studies have identified the sodium adduct [M+Na]⁺. niscpr.res.in

Fragmentation Analysis: In mass spectrometry, molecules can break apart into characteristic fragment ions. For compounds with a benzyl group, a common fragmentation pathway involves cleavage of the benzylic bond, which would lead to the formation of a benzyl cation (m/z 91). metwarebio.com The purine ring itself can also undergo characteristic fragmentation, providing further structural evidence. LC-MS/MS is a particularly powerful technique where a specific parent ion is selected and fragmented to produce a detailed spectrum of daughter ions, aiding in complex structural elucidation. ncsu.edunih.gov

Infrared spectroscopy is utilized to identify the functional groups present in a molecule based on the absorption of IR radiation at specific vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands for its key structural components. nih.gov

Aromatic C-H Stretch: Aromatic C-H stretching vibrations from the benzyl group and the purine ring are expected to appear at wavenumbers above 3000 cm⁻¹. pressbooks.pubvscht.cz

Aliphatic C-H Stretch: The C-H stretching of the benzylic CH₂ group would be observed in the 2850–2960 cm⁻¹ region. pressbooks.pub

C=C and C=N Stretches: The stretching vibrations of the C=C bonds within the aromatic benzyl ring and the C=C and C=N bonds of the purine ring typically appear in the 1450–1600 cm⁻¹ region. pressbooks.pubvscht.cz

C-Cl Stretch: The absorption for the C-Cl bond is generally found in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹.

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Type of Vibration |

| Aromatic C-H | 3000 - 3100 | Stretch |

| Aliphatic C-H (Benzylic CH₂) | 2850 - 2960 | Stretch |

| Aromatic/Heteroaromatic C=C, C=N | 1450 - 1600 | Stretch |

| C-Cl | 600 - 800 | Stretch |

Chromatographic techniques are indispensable for the purification of this compound and for assessing its purity.

Column Chromatography: This technique is widely used for the purification of synthesized purine derivatives. For instance, 2,6-dichloro-9-(2,6-difluorobenzyl)-9H-purine was purified using column chromatography on silica gel with a solvent system of ethyl acetate in benzene. pharm.or.jp This method effectively separates the desired product from unreacted starting materials and byproducts.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of a reaction and assessing the purity of the final product. nih.gov The purity is indicated by the presence of a single spot on the TLC plate. The retention factor (Rf value) is a characteristic property of a compound under specific chromatographic conditions. For 9-benzyl-6-chloro-9H-purine-8-carbonitrile, an Rf value of 0.51 was reported using a solvent system of petroleum ether/ethyl acetate (3/1). nih.gov

Crystallographic Analysis

Crystallographic techniques, particularly X-ray crystallography, provide the most definitive three-dimensional structural information for a molecule in its solid state.

Analysis of Intermolecular Interactions

The structural arrangement and physicochemical properties of this compound in condensed phases are significantly influenced by noncovalent intermolecular interactions. Key among these are hydrogen bonding and π-π stacking, which dictate its crystal packing and interactions with biological macromolecules.

Hydrogen Bonding: The purine core of this compound possesses several nitrogen atoms that can act as hydrogen bond acceptors. Specifically, the N1, N3, and N7 atoms of the purine ring system are potential sites for forming hydrogen bonds with suitable donor molecules. In the absence of a hydrogen-bond-donating substituent on the purine ring itself, these interactions primarily occur with solvent molecules or functional groups on a target macromolecule. The stability of these hydrogen-bonded complexes is a critical factor in the molecule's biological activity and solubility. Studies on other substituted purines have demonstrated that the formation of hydrogen bonds is a primary determinant of the stability of base pairs and ligand-receptor complexes. nih.govnih.gov The specific geometry of these bonds, whether in a Watson-Crick or Hoogsteen-like arrangement, can be influenced by substituents on the purine ring. nih.govacs.org

π-π Stacking: The compound features two aromatic systems: the purine ring and the benzyl group. These rings can engage in π-π stacking interactions, where the electron clouds of the aromatic rings overlap, contributing to the stability of molecular assemblies. nih.gov This type of interaction is crucial in the stabilization of DNA/RNA structures and in the binding of ligands to protein active sites. nih.gov The conformational flexibility introduced by the methylene linker between the purine and the phenyl ring allows for an orientation that can facilitate intramolecular π-π stacking. rsc.org The presence of the electron-withdrawing chlorine atom on the purine and the electron distribution of the benzyl group influences the nature and strength of these stacking interactions. rsc.org

Table 1: Potential Intermolecular Interaction Sites in this compound

| Interaction Type | Participating Moiety | Role | Potential Partners |

|---|---|---|---|

| Hydrogen Bonding | Purine Ring (N1, N3, N7 atoms) | Acceptor | H-bond donors (e.g., water, amino acid residues like Ser, Thr) |

| π-π Stacking | Purine Ring | Aromatic System | Other aromatic rings (e.g., another purine, Phe, Tyr, Trp residues) |

| π-π Stacking | Benzyl Group | Aromatic System | Other aromatic rings (e.g., another benzyl group, Phe, Tyr, Trp residues) |

Computational Chemistry and Modeling

Computational methods provide profound insights into the electronic structure, reactivity, and interaction profiles of this compound, guiding further experimental research.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. For purine derivatives, DFT calculations, often using the B3LYP functional, are employed to optimize molecular geometry and analyze frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net

The energy and distribution of these orbitals are key to predicting reactive sites:

HOMO: Regions with a high HOMO density are electron-rich and thus susceptible to electrophilic attack.

LUMO: Regions with a high LUMO density are electron-deficient and represent likely sites for nucleophilic attack.

For this compound, DFT calculations can map the molecular electrostatic potential (MEP) to visualize electron-rich (negative potential, typically around the nitrogen atoms) and electron-poor (positive potential) regions. This analysis, combined with FMO data, predicts that the nitrogen atoms of the purine ring are primary sites for electrophilic interaction, while the carbon atom attached to the chlorine (C6) is a prime target for nucleophilic substitution reactions. nih.govmdpi.com

Table 2: Predicted Reactive Sites of Purine Derivatives from DFT Studies

| Computational Method | Predicted Property | Implication for this compound | Reference |

|---|---|---|---|

| DFT (B3LYP/6-311++G(d,p)) | HOMO/LUMO Energy Gap | Predicts chemical reactivity and stability | researchgate.net |

| DFT | Molecular Electrostatic Potential (MEP) | Identifies electron-rich (N atoms) and electron-poor (C6-Cl) sites | tandfonline.com |

| DFT | Fukui Functions / Dual Descriptors | Quantifies local reactivity for nucleophilic and electrophilic attacks | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of compounds with their biological activity. wikipedia.org These models are built by developing a mathematical equation that relates molecular descriptors (physicochemical or structural properties) to a measured biological response. nih.govresearchgate.net

For a series of purine analogs, a QSAR model could take the general form: Activity = f(Descriptor 1, Descriptor 2, ... Descriptor n)

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful. researchgate.net These approaches analyze the steric and electrostatic fields surrounding a molecule to understand how these properties relate to activity. For a series of 9H-purine derivatives, 3D-QSAR studies have successfully guided the design of more potent inhibitors by identifying key structural features responsible for their pharmacological effects. researchgate.netnih.gov A QSAR model for this compound and its analogs could predict their potential efficacy as, for example, kinase inhibitors, by correlating descriptors like hydrophobicity, molecular volume, and electronic properties with observed inhibitory concentrations. nih.gov

Table 3: Components of a Hypothetical QSAR Model for Purine Analogs

| Component | Description | Example for this compound |

|---|---|---|

| Training Set | A group of purine derivatives with known biological activities. | A series of 6-chloropurines with varying 9-substituents. |

| Molecular Descriptors | Calculated properties representing structural features. | LogP (hydrophobicity), Molecular Weight, Dipole Moment, Steric parameters. |

| Statistical Model | A mathematical equation linking descriptors to activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS). nih.gov |

| Validation | Testing the model's predictive power on a set of compounds not used in its creation. | High correlation coefficients (r²) and cross-validated coefficients (q²). |

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein. ejmo.org This method is instrumental in structure-based drug design. For this compound, docking studies can elucidate how it might fit into the active site of a target protein, such as a kinase or a protease. tpcj.orgresearchgate.net

The process involves:

Obtaining the 3D structure of the target protein, often from the Protein Data Bank (PDB). tpcj.org

Generating a 3D model of this compound.

Using a docking algorithm to systematically sample different orientations of the ligand within the protein's binding site.

Scoring the resulting poses based on binding energy to identify the most favorable interaction. nih.gov

Docking studies of similar purine analogs have revealed specific interactions, such as hydrogen bonds between the purine nitrogens and amino acid residues (e.g., Leu, His), and π-π stacking between the purine or benzyl rings and aromatic residues (e.g., Phe, Tyr). ejmo.orgtpcj.org These studies can predict the binding affinity (docking score) and provide a structural basis for the compound's potential biological activity, guiding the design of analogs with improved binding characteristics. nih.gov

Table 4: Summary of Molecular Docking Applications for Purine Derivatives

| Target Protein Class | Key Interacting Residues (Examples) | Types of Interactions Observed | Potential Application |

|---|---|---|---|

| Cyclin-Dependent Kinases (CDKs) | Leucine, Histidine, Alanine, Valine | Hydrogen Bonds, Pi-Hydrogen Interactions | Anticancer agents tpcj.org |

| Epidermal Growth Factor Receptor (EGFR) | Glutamine, Methionine | Hydrogen Bonds | Anticancer agents researchgate.net |

| Viral Proteases (e.g., SARS-CoV-2 Mpro) | Histidine, Cysteine, Glycine | Hydrogen Bonds, π-π T-shaped Interactions | Antiviral agents ejmo.org |

Future Research Directions and Unexplored Avenues

Design and Synthesis of Next-Generation Chloro-9-benzylpurine Analogs

The core structure of this compound, characterized by a chlorine atom at the C6 position and a benzyl (B1604629) group at the N9 position of the purine (B94841) ring, serves as a validated starting point for further medicinal chemistry exploration. The design and synthesis of next-generation analogs will be crucial for optimizing biological activity, enhancing selectivity, and improving pharmacokinetic properties.

A primary strategy involves the systematic modification of the C6 position. The chlorine atom acts as a versatile chemical handle, allowing for nucleophilic substitution reactions to introduce a wide array of functional groups. Research has already demonstrated the success of this approach by replacing the chloro group with various 4-substituted piperazines. This led to the synthesis of a series of 6,9-disubstituted purine analogs with promising cytotoxic activities against liver, colon, and breast cancer cell lines. nih.gov

Future work should expand this diversification. Introducing different amine-containing heterocycles, linkers of varying lengths and flexibility, and groups designed to interact with specific amino acid residues within a target's binding site could lead to significant gains in potency and selectivity. For instance, analogs bearing 6-(4-(4-trifluoromethylphenyl)piperazine) and 6-(4-(3,4-dichlorophenyl)piperazine) moieties have shown excellent cytotoxic activities against hepatocellular carcinoma cells, with IC50 values comparable to or better than established chemotherapeutic agents like 5-fluorouracil (B62378) and cladribine. nih.gov

Another key area for modification is the N9-benzyl group. While essential for activity, its structure can be fine-tuned. Structure-activity relationship (SAR) studies on related 6-anilino-9-benzyl-2-chloropurines have revealed that small, lipophilic substituents on the para position of the benzyl ring are favorable for antirhinovirus activity. mdpi.com This indicates that exploring a matrix of substitutions on the benzyl ring—including electron-donating and electron-withdrawing groups at the ortho, meta, and para positions—is a logical next step. Furthermore, replacing the phenyl ring with other aromatic or heteroaromatic systems could modulate the compound's electronic and steric profile, potentially leading to novel target interactions.

The synthesis of these next-generation analogs will build upon established chemical pathways, often starting from commercially available materials like 6-chloropurine (B14466) or 2,6-dichloropurine. Condensation reactions with the appropriately substituted benzylamine (B48309) or benzyl alcohol are common methods for installing the N9-substituent. mdpi.com Subsequent nucleophilic substitution at the C6-chloro position yields the final diversified analogs.

Table 1: Cytotoxic Activity of Selected 6,9-Disubstituted Purine Analogs

This table presents the half-maximal inhibitory concentration (IC50) values for representative analogs against various human cancer cell lines, demonstrating the potential for improving anticancer activity through substitution at the C6 position.

| Compound ID | C6-Substituent | N9-Substituent | Cancer Cell Line | IC50 (µM) |

| Analog 12 | 4-(4-Trifluoromethylphenyl)piperazine | Benzyl | Huh7 (Liver) | 0.08 |

| Analog 22 | 4-(3-Chlorophenyl)piperazine | Benzyl | Huh7 (Liver) | 0.13 |

| Analog 25 | 4-(3,4-Dichlorophenyl)piperazine | Benzyl | HepG2 (Liver) | <0.1 |

| 5-FU | - | - | Huh7 (Liver) | 5.3 |

| Cladribine | - | - | Huh7 (Liver) | >100 |

Exploration of Novel Biological Targets and Therapeutic Applications

Building on initial findings, future research should systematically explore novel biological targets and expand the therapeutic applications of this compound derivatives. The versatility of the purine scaffold suggests that its derivatives could modulate a wide range of biological processes.

Antiviral Applications: Initial studies have firmly established that 9-benzyl-2-chloro-9H-purine derivatives represent a promising class of antiviral agents, particularly against rhinoviruses, the primary cause of the common cold. rsc.org A significant finding was that the presence of the 2-chloro substituent substantially increases antiviral potency. For example, 2-chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine demonstrated an IC50 value of 0.08 µM against rhinovirus type 1B. rsc.org This provides a clear therapeutic avenue to explore. Future work should involve screening optimized libraries of this compound analogs against a broader panel of viruses, especially other single-stranded RNA viruses, to identify new antiviral leads. The biological target within the rhinovirus lifecycle remains to be definitively identified, representing a key area for mechanistic studies.

Anticancer Applications: The purine scaffold is a well-known privileged structure in cancer drug discovery, often targeting protein kinases. The observation that 2-amino-6-chloro-9-benzylpurine derivatives show potent activity in HER2 degradation assays suggests that Heat shock protein 90 (Hsp90) is a potential target. frontiersin.org Hsp90 is a molecular chaperone crucial for the stability and function of numerous oncoproteins, making it a high-value target in oncology.

Furthermore, the general structural similarity of purines to adenosine (B11128) triphosphate (ATP) makes kinase inhibition a highly probable mechanism of action for many derivatives. Analogs such as 9-benzyladenines have been reported as potent and selective inhibitors of phosphodiesterases (PDEs), specifically PDE4, which plays a role in inflammation and certain cancers. chemijournal.com Future research should employ large-scale kinase profiling to screen this compound analogs against the human kinome. This could uncover novel and potent inhibitors of kinases implicated in cancer, such as cyclin-dependent kinases (CDKs), Src family kinases, or receptor tyrosine kinases.

Antimicrobial Applications: Beyond viruses, the purine scaffold holds potential for antibacterial applications. A notable finding identified 2-chloro-6-(2-furanyl)-9-benzylpurine as a potent inhibitor of Mycobacterium tuberculosis H37Rv in vitro, with a minimum inhibitory concentration (MIC) of 0.78 µg/mL and a favorable selectivity index. researchgate.net This opens a critical and underexplored avenue for developing new anti-tuberculosis agents, an area of significant unmet medical need. The specific mechanism of action against M. tuberculosis is currently unknown and warrants dedicated investigation.

Agrochemical Applications: In the realm of plant science, N9-substituted purines are known to function as cytokinins, a class of plant hormones that regulate cell division and growth. ablesci.com Derivatives of 6-benzylaminopurine (B1666704) (BAP) with substitutions at the N9 position have been synthesized and evaluated for their cytokinin and anticytokinin activities. frontiersin.org This suggests a potential application for this compound analogs in agriculture and biotechnology, for example, in micropropagation techniques to promote plant growth and development. ablesci.com Exploring this potential could lead to the development of novel plant growth regulators.

Deeper Mechanistic Investigations of Identified Biological Activities

While initial studies have identified promising biological activities for this compound and its analogs, a deeper understanding of their molecular mechanisms of action is essential for their advancement as therapeutic agents or biological tools. Future research must focus on elucidating the precise pathways and molecular interactions through which these compounds exert their effects.

Elucidating the Antiviral Mechanism: The potent antirhinovirus activity of 2-chloro-9-benzylpurine derivatives is well-documented, as is the critical role of the 2-chloro substituent. rsc.org However, the exact viral or host protein target remains unknown. Mechanistic studies should aim to identify this target. Techniques such as affinity chromatography using immobilized analogs or photoaffinity labeling could be employed to isolate the binding partner from virus-infected cell lysates. Once the target is identified, structural biology methods like X-ray crystallography or cryo-electron microscopy could be used to solve the co-crystal structure of the compound bound to its target. This would provide atomic-level detail of the binding interactions and offer a rational basis for the observed structure-activity relationships, particularly explaining why the 2-chloro group is so crucial for activity. mdpi.comrsc.org

Investigating Anticancer Pathways: For anticancer applications, a key mechanistic hypothesis is the inhibition of the molecular chaperone Hsp90. This is supported by the activity of 2-amino-6-chloro-9-benzylpurine analogs in HER2 degradation assays, as HER2 is a known Hsp90 client protein. frontiersin.org To confirm this mechanism, researchers should perform direct binding assays, such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR), to measure the affinity of the compounds for purified Hsp90. Further cellular assays, like western blotting, can be used to confirm the degradation of other known Hsp90 client proteins (e.g., Akt, CDK4) following treatment with the compounds.

Given the purine core, kinase inhibition is another highly plausible mechanism. Comprehensive kinase profiling is a necessary step to identify specific kinases that are potently inhibited by this compound analogs. For any identified kinase hits, further mechanistic work would involve:

Biochemical assays: To determine the mode of inhibition (e.g., ATP-competitive, non-competitive, or allosteric).

Cell-based signaling studies: To confirm that the compound inhibits the kinase's downstream signaling pathway in cancer cells.

Apoptosis and Cell Cycle Analysis: To link target inhibition to cellular outcomes like programmed cell death or cell cycle arrest.

Determining the Mode of Action against M. tuberculosis: The discovery of 2-chloro-6-(2-furanyl)-9-benzylpurine's activity against M. tuberculosis is a significant lead, but its mode of action is completely unknown. researchgate.net A primary approach to unraveling this mechanism is to generate resistant mutants of M. tuberculosis by culturing the bacteria in the presence of the compound. Whole-genome sequencing of these resistant mutants can then identify mutations in the gene encoding the molecular target or in genes involved in a resistance mechanism. This genetic approach, combined with proteomic and metabolomic profiling of treated bacteria, can provide powerful insights into the compound's mechanism of action, paving the way for the development of a new class of antitubercular drugs.

Application of this compound as Chemical Probes for Target Validation

A potent and selective inhibitor can be a powerful tool for dissecting complex biological systems. A key future direction is the development of this compound analogs specifically designed as chemical probes. A chemical probe is a small molecule used to engage a specific protein target in cells or in vivo, allowing for the validation of that target's function in a physiological or pathological context. nih.govfrontiersin.org This requires modifying the core this compound scaffold to incorporate reporter or reactive functionalities without compromising its inherent biological activity and selectivity.

Designing Probes for Target Identification and Validation: Starting from a highly potent and selective this compound analog, several types of chemical probes can be designed:

Photoaffinity Labels: By incorporating a photochemically reactive group, such as an azide (B81097) or diazirine, into a non-critical position of the molecule, a photoaffinity probe can be created. mdpi.com This probe will bind to its target reversibly in the dark. Upon exposure to UV light, the reactive group is activated, forming a covalent bond with the target protein. mdpi.com This allows for the irreversible labeling and subsequent identification of the target protein via techniques like mass spectrometry. This approach has been successfully used for other purine-based ligands to identify transport systems and receptors. chemijournal.com

Activity-Based Probes (ABPs): For targets with known catalytic mechanisms, such as kinases or hydrolases, an ABP can be developed. This involves appending a mild electrophile (a "warhead") to the this compound scaffold that can form a covalent bond with a nucleophilic residue in the enzyme's active site. ub.edumdpi.comnih.gov The probe would also contain a reporter tag (e.g., biotin (B1667282) for enrichment or a fluorophore for imaging). google.com Activity-based protein profiling (ABPP) using such probes enables the direct assessment of the functional state of entire enzyme families in complex biological samples, providing a powerful method for target engagement and selectivity profiling. ub.edumdpi.comnews-medical.net

Fluorescent Probes: Conjugating a fluorescent dye to the this compound molecule can create a probe for bioimaging applications. ablesci.com Care must be taken to use a linker that positions the fluorophore away from the core binding motif to avoid disrupting the interaction with the target. ablesci.com These fluorescent probes can be used in techniques like fluorescence microscopy or flow cytometry to visualize the subcellular localization of the target protein and to quantify target engagement within living cells.